Cas no 1351635-67-0 (ONO-4059 analog)

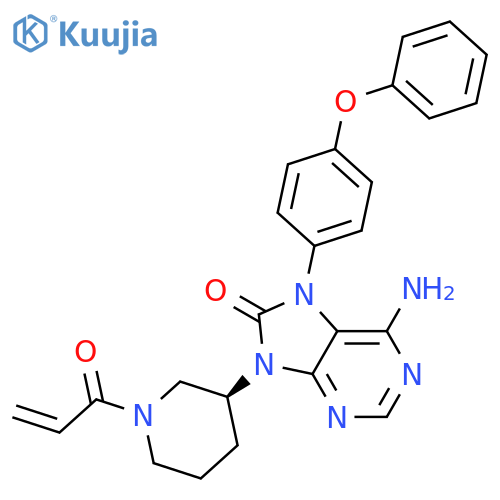

ONO-4059 analog structure

商品名:ONO-4059 analog

CAS番号:1351635-67-0

MF:C25H24N6O3

メガワット:456.496464729309

MDL:MFCD29049511

CID:3162776

PubChem ID:89455219

ONO-4059 analog 化学的及び物理的性質

名前と識別子

-

- ONO-4059

- ONO-4059 (analog)

- ONO-4059 analog

- 6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-prop-2-enoylpiperidin-3-yl]purin-8-one

- EX-A1273

- AKOS030526436

- Q27088187

- 1351635-67-0

- NSC800808

- (S)-9-(1-acryloylpiperidin-3-yl)-6-amino-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one

- CS-5044

- N13300

- (S)-9-(1-acryloylpiperidin-3-yl)-6-amino-7-(4-phenoxyphenyl)-7,9-dihydro-8H-purin-8-one

- NSC-800808

- CHEMBL3991931

- 6-amino-7-(4-phenoxyphenyl)-9-[(3S)-1-(prop-2-enoyl)piperidin-3-yl]-8,9-dihydro-7H-purin-8-one

- SCHEMBL14798147

- ONO4059 analog?

- HY-18951

- AC-29032

-

- MDL: MFCD29049511

- インチ: InChI=1S/C25H24N6O3/c1-2-21(32)29-14-6-7-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-10-12-20(13-11-17)34-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m0/s1

- InChIKey: KSUDUUBCXJUFRL-SFHVURJKSA-N

- ほほえんだ: O=C1N([C@H]2CCCN(C(C=C)=O)C2)C3=NC=NC(N)=C3N1C4=CC=C(OC5=CC=CC=C5)C=C4

計算された属性

- せいみつぶんしりょう: 456.19098865g/mol

- どういたいしつりょう: 456.19098865g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 34

- 回転可能化学結合数: 5

- 複雑さ: 751

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

- 密度みつど: 1.364±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: Insuluble (2.3E-3 g/L) (25 ºC),

ONO-4059 analog セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

ONO-4059 analog 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-5044-25mg |

ONO-4059 analog |

1351635-67-0 | 99.76% | 25mg |

$420.0 | 2022-04-27 | |

| eNovation Chemicals LLC | D513609-25mg |

ONO-4059 |

1351635-67-0 | 98% | 25mg |

$285 | 2024-05-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O87740-25mg |

ONO-4059analog |

1351635-67-0 | 25mg |

¥3366.0 | 2021-09-08 | ||

| MedChemExpress | HY-18951-10mg |

ONO-4059 analog |

1351635-67-0 | 99.74% | 10mg |

¥1440 | 2024-05-24 | |

| Chemenu | CM243943-100mg |

(S)-9-(1-acryloylpiperidin-3-yl)-6-amino-7-(4-phenoxyphenyl)-7H-purin-8(9H)-one |

1351635-67-0 | 98% | 100mg |

$520 | 2021-08-04 | |

| ChemScence | CS-5044-5mg |

ONO-4059 analog |

1351635-67-0 | 99.76% | 5mg |

$132.0 | 2022-04-27 | |

| ChemScence | CS-5044-50mg |

ONO-4059 analog |

1351635-67-0 | 99.76% | 50mg |

$660.0 | 2022-04-27 | |

| ChemScence | CS-5044-100mg |

ONO-4059 analog |

1351635-67-0 | 99.76% | 100mg |

$1020.0 | 2022-04-27 | |

| S e l l e c k ZHONG GUO | S7877-5mg |

ONO-4059 analogue |

1351635-67-0 | 99.9% | 5mg |

¥1124.71 | 2023-09-15 | |

| MedChemExpress | HY-18951-5mg |

ONO-4059 analog |

1351635-67-0 | 99.74% | 5mg |

¥880 | 2024-05-24 |

ONO-4059 analog 関連文献

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

1351635-67-0 (ONO-4059 analog) 関連製品

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1351635-67-0)ONO-4059 analog

清らかである:99%/99%/99%

はかる:25mg/50mg/100mg

価格 ($):156.0/264.0/446.0